N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide
Description
N-{3-[3-(Dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide is a synthetic benzamide derivative characterized by a dimethylamino-3-oxopropyl chain attached to the meta-position of the phenyl ring and a para-methyl-substituted benzamide group. Applications may include medicinal chemistry (e.g., kinase or apoptosis inhibition) or coordination chemistry due to its tertiary amine functionality.
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-10-16(11-8-14)19(23)20-17-6-4-5-15(13-17)9-12-18(22)21(2)3/h4-8,10-11,13H,9,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIRIESOVMEBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-(dimethylamino)-3-oxopropyl chloride with 3-aminophenyl-4-methylbenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Structural Differences :
- Target Compound: Dimethylamino-3-oxopropyl chain at meta-phenyl position; 4-methylbenzamide.
- Analog : Hydroxy-dimethylethyl group at benzamide nitrogen; 3-methylbenzamide.
Functional Implications :
- The hydroxy-dimethylethyl group in the analog acts as an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization . In contrast, the dimethylamino group in the target compound may serve as a weaker ligand due to steric hindrance from the two methyl groups.
N-(3-Bromobenzyl)-4-(3-(Methylamino)-3-oxopropyl)benzamide ()
Structural Differences :
- Target Compound: Dimethylamino vs. methylamino group; 4-methylbenzamide vs. bromobenzyl substituent.
Functional Implications :
- The dimethylamino group in the target compound may enhance steric bulk and electron-donating effects compared to the methylamino group in the analog. This could influence binding to kinase active sites, as seen in BMPR2 inhibitor studies .
Activity :
- The analog’s methylamino group may favor specific kinase interactions, whereas the dimethylamino variant could alter selectivity or potency in kinase inhibition.
Long-Chain Dimethylamino Propyl Amides ()
Examples :
- N-[3-(Dimethylamino)propyl]decanamide
- N-[3-(Dimethylamino)propyl]dodecanamide monoacetate
Structural Differences :
- Target Compound : Aromatic benzamide core vs. aliphatic fatty acid chains in analogs.
Functional Implications :
- The aromatic core of the target compound enables π-π stacking interactions, relevant in protein binding, while the aliphatic analogs are likely surfactants or solubilizing agents due to their long hydrocarbon chains.
- The dimethylamino group in all compounds enhances water solubility, but the target’s benzamide structure reduces hydrophobicity compared to decanamide/dodecanamide analogs .
Bcl-X Inhibitor: 4-[4-[3-(Dimethylamino)-3-oxopropyl]-2-methoxyphenyl]-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide ()
Structural Differences :
- Target Compound : Simpler structure with 4-methylbenzamide; lacks sulfonyl, nitro, and methoxy groups.
Activity Comparison :
- The Bcl-X inhibitor exhibits Ki values of 38.9 nM and 1000 nM in different assays, highlighting the impact of substituents like nitro and sulfonyl groups on potency .
- The target compound’s 4-methyl group may improve membrane permeability compared to the inhibitor’s polar sulfonyl group but reduce affinity for Bcl-X.
Benzo[d]thiazole Derivatives ()
Example: N-[3-(Dimethylamino)propyl]-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Structural Differences :
- Target Compound : Single benzamide vs. fused thiazole rings in the analog.
Functional Implications :
Sulfanyl-Linked Diaminophenyl Propanamide ()
Example: 3-({3-[4-(Dimethylamino)anilino]-3-oxopropyl}sulfanyl)-N-[4-(dimethylamino)phenyl]propanamide
Structural Differences :
- Target Compound: Lacks sulfanyl linker and secondary anilino group.
Functional Implications :
- The sulfanyl group in the analog may increase oxidative instability but enable disulfide bond formation. The target compound’s simpler structure likely improves metabolic stability .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of benzamides, is characterized by its unique substitution pattern on the benzamide moiety, which influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 282.37 g/mol
The presence of a dimethylamino group, a ketone group, and a benzamide moiety contributes to its distinct properties. The compound's synthesis typically involves reactions starting from 4-bromoacetophenone and 3-methylbenzoic acid, leading to various derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest potential interactions with:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as an antagonist or agonist at certain receptor sites, affecting cellular signaling.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. A study conducted by Walid Fayad et al. (2019) identified this compound as a candidate through screening drug libraries on multicellular spheroids. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
Preliminary investigations indicate that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells, which may have implications for treating inflammatory diseases.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
